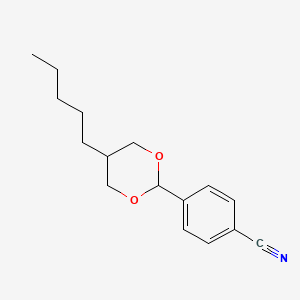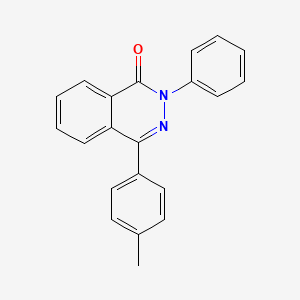
tert-Butyl(4-chlorobutoxy)dimethylsilane
Descripción general
Descripción
tert-Butyl(4-chlorobutoxy)dimethylsilane: is an organosilicon compound with the molecular formula C10H23ClOSi and a molecular weight of 222.83 g/mol . This compound is characterized by the presence of a tert-butyl group, a chlorobutoxy group, and two dimethylsilyl groups. It is commonly used in organic synthesis and as a reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(4-chlorobutoxy)dimethylsilane typically involves the reaction of tert-butyldimethylsilyl chloride with 4-chlorobutanol in the presence of a base such as imidazole . The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products . The reaction mixture is then filtered, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl(4-chlorobutoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutoxy group can be substituted with other nucleophiles, such as alkoxides or amines, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of silanes or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Silanes and other reduced silicon-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl(4-chlorobutoxy)dimethylsilane is widely used as a reagent in organic synthesis for the protection of hydroxyl groups and the formation of silyl ethers . It is also employed in the synthesis of complex organosilicon compounds .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and as a reagent in the modification of biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of tert-Butyl(4-chlorobutoxy)dimethylsilane involves its ability to act as a silylating agent, protecting hydroxyl groups by forming silyl ethers . This protection is crucial in multi-step organic syntheses, where selective protection and deprotection of functional groups are required . The molecular targets include hydroxyl groups in alcohols and phenols, and the pathways involve nucleophilic substitution reactions .
Comparación Con Compuestos Similares
- tert-Butyldimethylsilyl chloride
- tert-Butyl(chloro)diphenylsilane
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
Uniqueness: tert-Butyl(4-chlorobutoxy)dimethylsilane is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions . Its ability to form stable silyl ethers makes it particularly valuable in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl-(4-chlorobutoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPZXNVDIKRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391971 | |
| Record name | tert-Butyl(4-chlorobutoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89031-83-4 | |
| Record name | tert-Butyl(4-chlorobutoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608332.png)

![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)
![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608335.png)





